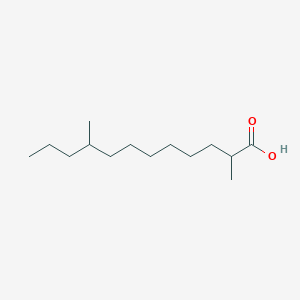
2,9-Dimethyldodecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9-Dimethyldodecanoic acid is a branched-chain fatty acid with the molecular formula C14H28O2 It is a derivative of dodecanoic acid, featuring two methyl groups at the 2nd and 9th positions of the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dimethyldodecanoic acid can be achieved through several methods. One common approach involves the alkylation of dodecanoic acid with methylating agents under controlled conditions. The reaction typically requires a strong base, such as sodium hydride, to deprotonate the dodecanoic acid, followed by the addition of methyl iodide to introduce the methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,9-Dimethyldodecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the carbon chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or secondary carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2,9-Dimethyldodecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cellular metabolism and as a potential modulator of biological pathways.
Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mecanismo De Acción
The mechanism of action of 2,9-Dimethyldodecanoic acid involves its interaction with cellular membranes and enzymes. The compound can modulate the fluidity of cell membranes, affecting membrane-bound proteins and signaling pathways. It may also act as a ligand for specific receptors, influencing metabolic processes and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethyldodecanoic acid: Another branched-chain fatty acid with methyl groups at the 3rd and 5th positions.
2,2-Dimethyldodecanoic acid: Features two methyl groups at the 2nd position.
3,5-Dimethyltridecanoic acid: A longer chain fatty acid with methyl groups at the 3rd and 5th positions.
Uniqueness
2,9-Dimethyldodecanoic acid is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties. This structural uniqueness can result in different biological activities and applications compared to other similar compounds.
Propiedades
Número CAS |
144406-91-7 |
|---|---|
Fórmula molecular |
C14H28O2 |
Peso molecular |
228.37 g/mol |
Nombre IUPAC |
2,9-dimethyldodecanoic acid |
InChI |
InChI=1S/C14H28O2/c1-4-9-12(2)10-7-5-6-8-11-13(3)14(15)16/h12-13H,4-11H2,1-3H3,(H,15,16) |
Clave InChI |
RAKCAVZTDSLUIC-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)CCCCCCC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)-](/img/structure/B12554524.png)

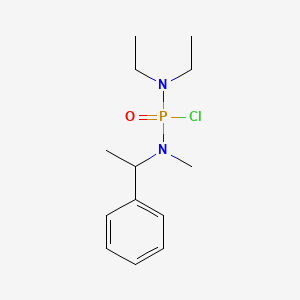
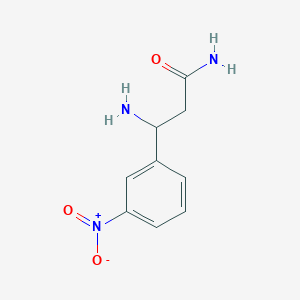
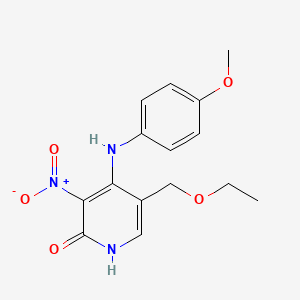

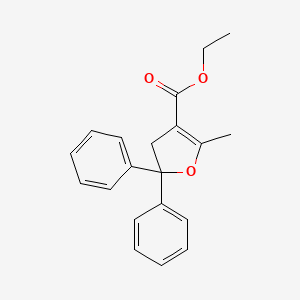
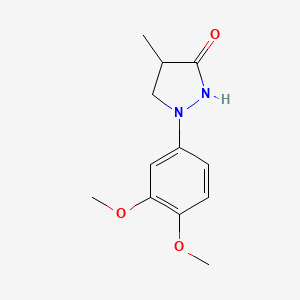
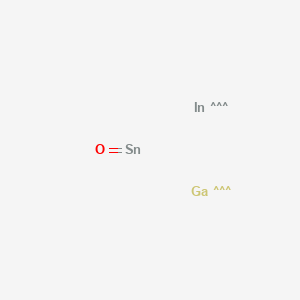
![4-[(Pentafluorophenyl)selanyl]-1,1'-biphenyl](/img/structure/B12554573.png)


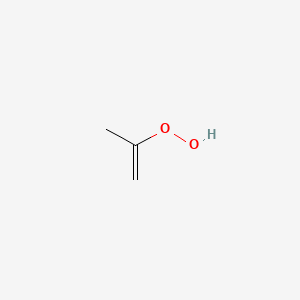
![Aziridine, 1-[(4-nitrophenyl)sulfonyl]-2-phenyl-, (2R)-](/img/structure/B12554592.png)
